molecular formula C15H24N4O2 B15075011 1,1'-(4-Methyl-1,3-phenylene)bis(3-propylurea) CAS No. 77697-41-7

1,1'-(4-Methyl-1,3-phenylene)bis(3-propylurea)

Cat. No.: B15075011
CAS No.: 77697-41-7
M. Wt: 292.38 g/mol
InChI Key: HOHMCBDZTBFPDX-UHFFFAOYSA-N
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Description

1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is an organic compound with the molecular formula C15H24N4O2 It is a derivative of urea, featuring two urea groups attached to a central 4-methyl-1,3-phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methyl-1,3-phenylenediamine+2Propyl isocyanate1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea)\text{4-Methyl-1,3-phenylenediamine} + 2 \text{Propyl isocyanate} \rightarrow \text{1,1'-(4-Methyl-1,3-phenylene)bis(3-propylurea)} 4-Methyl-1,3-phenylenediamine+2Propyl isocyanate→1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The urea groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a wide range of substituted urea compounds.

Scientific Research Applications

1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) involves its interaction with specific molecular targets. The urea groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The central phenylene ring provides rigidity and stability to the molecule, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea): Similar structure but with butyl groups instead of propyl groups.

    1,1’-(4-Methyl-1,3-phenylene)bis(3-isobutylurea): Contains isobutyl groups, leading to different steric and electronic properties.

    1,1’-(4-Methyl-1,3-phenylene)bis(3-(3-pyridylmethyl)urea): Features pyridylmethyl groups, which can enhance its interaction with specific targets.

Uniqueness

1,1’-(4-Methyl-1,3-phenylene)bis(3-propylurea) is unique due to its specific combination of propyl groups and the central phenylene ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

77697-41-7

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

1-[2-methyl-5-(propylcarbamoylamino)phenyl]-3-propylurea

InChI

InChI=1S/C15H24N4O2/c1-4-8-16-14(20)18-12-7-6-11(3)13(10-12)19-15(21)17-9-5-2/h6-7,10H,4-5,8-9H2,1-3H3,(H2,16,18,20)(H2,17,19,21)

InChI Key

HOHMCBDZTBFPDX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCC

Origin of Product

United States

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